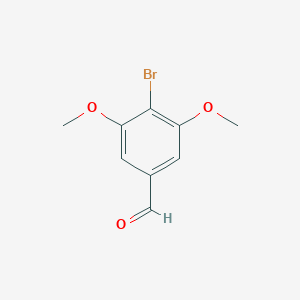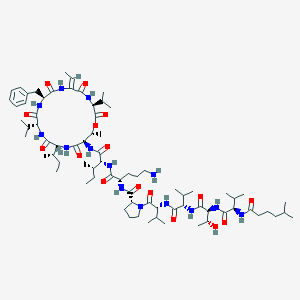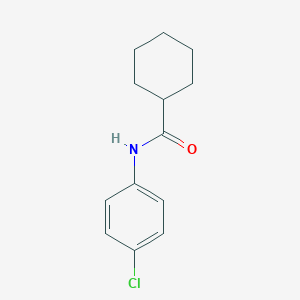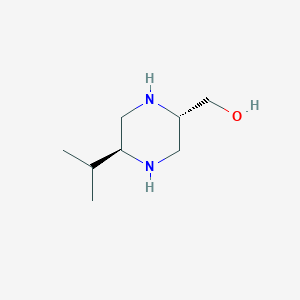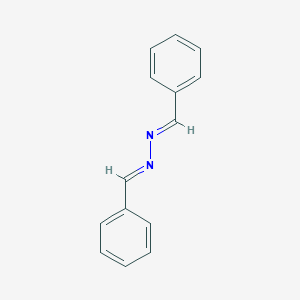![molecular formula C9H8N2O B126900 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone CAS No. 158945-85-8](/img/structure/B126900.png)
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone
Übersicht
Beschreibung
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone, also known as PPE, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This molecule is of great interest to researchers due to its unique chemical structure, which makes it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone is known to interact with a variety of biomolecules, including proteins and nucleic acids. Its mechanism of action is thought to involve the formation of covalent bonds with specific amino acid residues in proteins, leading to changes in the protein's conformation and activity. This interaction can also affect DNA and RNA, leading to alterations in gene expression.
Biochemische Und Physiologische Effekte
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of protein-protein interactions. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone is its specificity for certain biomolecules, allowing researchers to selectively target specific proteins or enzymes. However, its reactivity can also make it difficult to work with, as it can interact with unintended targets. Additionally, its potential toxicity and instability can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone. One area of interest is the development of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, the use of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone in the study of protein-protein interactions and enzyme kinetics is an active area of research, with many potential applications in drug discovery and development. Finally, the optimization of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone synthesis methods and the development of new analogs may lead to even more valuable tools for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. Its unique chemical structure allows it to interact with specific biomolecules, making it a valuable tool for studying complex biological systems.
Eigenschaften
CAS-Nummer |
158945-85-8 |
|---|---|
Produktname |
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone |
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
1-pyrrolo[1,2-a]pyrazin-8-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-6-9(8)11/h2-6H,1H3 |
InChI-Schlüssel |
GLYQCKPRYUZPMA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C=NC=CN2C=C1 |
Kanonische SMILES |
CC(=O)C1=C2C=NC=CN2C=C1 |
Synonyme |
Ethanone, 1-pyrrolo[1,2-a]pyrazin-8-yl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

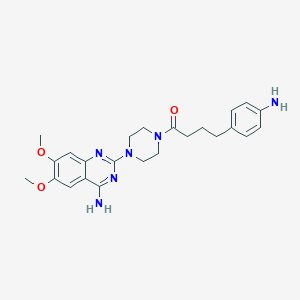
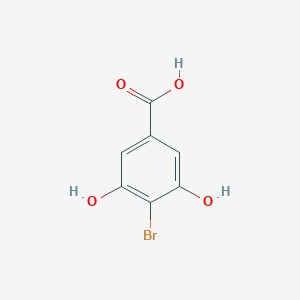
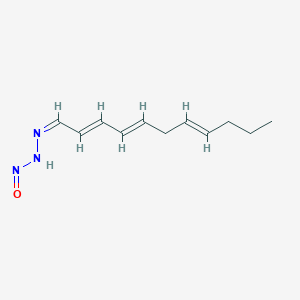
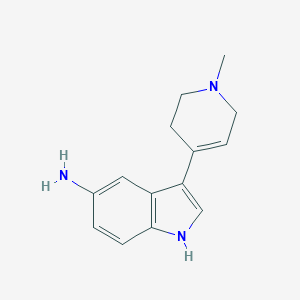
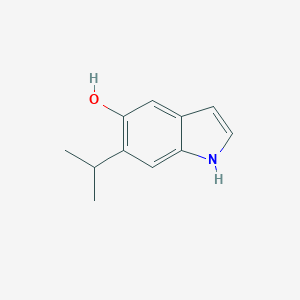
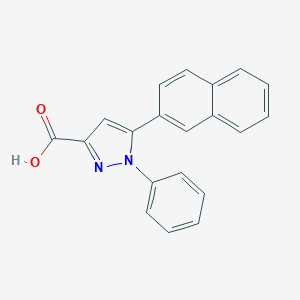
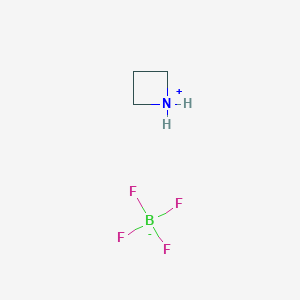
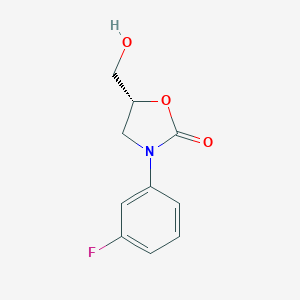
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)
